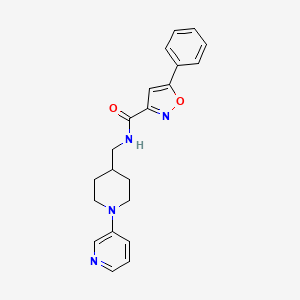

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

5-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(19-13-20(27-24-19)17-5-2-1-3-6-17)23-14-16-8-11-25(12-9-16)18-7-4-10-22-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRWBXPTNQCXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the isoxazole ring, followed by the introduction of the piperidine and pyridine moieties. Reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by a phenyl group, a piperidine ring, and an isoxazole moiety. Its molecular formula is , and it exhibits a molecular weight of 378.43 g/mol. The structural features contribute to its biological activity, enabling interactions with specific molecular targets in various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide. It has been shown to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: In vitro Anticancer Efficacy

- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer)

- IC50 Values :

Cell Line IC50 (µM) A549 12.5 MCF-7 15.0

These results indicate that the compound could serve as a lead for developing new anticancer agents, showing significant cytotoxicity against these cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines.

Case Study: In vitro Anti-inflammatory Activity

- Inflammatory Markers Assessed : TNF-alpha and IL-6

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests that the compound significantly reduces the production of inflammatory markers, indicating a promising anti-inflammatory profile .

Antimicrobial Properties

Initial evaluations indicate that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains.

Research Findings :

A study demonstrated that the compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

When compared to similar compounds, 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

Isoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents attached to the ring.

Piperidine derivatives: Compounds with the piperidine ring structure, which may have different substituents and functional groups.

Pyridine derivatives: Molecules containing the pyridine ring, with variations in the attached functional groups. The uniqueness of 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide lies in its specific arrangement of these functional groups, which can lead to distinct chemical and biological properties.

Biological Activity

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Its structure, which includes a phenyl group, a piperidine moiety, and an isoxazole carboxamide, suggests various mechanisms of action that could be leveraged in therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide |

| CAS Number | 2034469-70-8 |

| Molecular Formula | CHNO |

| Molecular Weight | 362.4 g/mol |

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Inhibition of Enzymes : Compounds containing piperidine and isoxazole structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways related to cancer and inflammation.

- Antiproliferative Effects : Studies on related benzoylpiperidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that the compound may also exhibit similar properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide. For instance, a related benzoylpiperidine derivative exhibited IC values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . This suggests that the compound may possess similar antiproliferative properties.

Anti-inflammatory Effects

Research into piperidine derivatives has indicated potential anti-inflammatory effects. A study on newly synthesized compounds bearing similar moieties reported significant reductions in inflammation markers in animal models . The mechanism often involves modulation of signaling pathways associated with inflammatory responses.

Antimicrobial Activity

Although specific data on the antimicrobial activity of this compound is limited, related studies suggest that piperidine derivatives can exhibit antimicrobial properties against various bacterial strains . The presence of electron-donating groups on the piperidine ring has been linked to enhanced antibacterial activity.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Q & A

What are the key synthetic routes for 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Formation: Construct the isoxazole ring via cyclization of β-keto esters or nitrile oxides with alkynes. For example, outlines a four-step process for a related pyrazolo[1,5-a]pyridine carboxamide, including cyclization and amide coupling.

Amide Coupling: React the isoxazole-3-carboxylic acid with the amine-containing piperidine derivative using coupling agents like HATU or EDCl/HOBt. demonstrates this step with lithium carboxylates and amines.

Purification: Use column chromatography (silica gel, eluents like EtOAc/hexane) or recrystallization for purity (>98% by HPLC, as in ).

Key Considerations:

- Protect reactive groups (e.g., pyridine nitrogen) during synthesis.

- Monitor reaction progress via TLC or LC-MS to minimize byproducts .

How is the compound structurally characterized to confirm its identity?

Level: Basic

Methodological Answer:

NMR Spectroscopy:

- 1H/13C-NMR identifies protons and carbons in the isoxazole, phenyl, and piperidine moieties. For example, reports δ 159.7 ppm for carbonyl carbons and δ 4.0–5.0 ppm for piperidine methylene protons.

- 2D-NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions.

Mass Spectrometry: HRMS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+ calculated 452.2656, found 452.2647 in ).

X-ray Crystallography: Used for absolute configuration determination (e.g., for a related isoxazole carboxamide).

Validation: Cross-reference spectral data with computational predictions (DFT calculations) .

How can researchers resolve discrepancies in solubility data across studies?

Level: Advanced

Methodological Answer:

Standardize Protocols:

- Use the shake-flask method at controlled pH (e.g., phosphate buffer) and temperature (25°C).

- Measure solubility via UV-Vis spectroscopy or HPLC.

Assess Polymorphism: Perform DSC (differential scanning calorimetry) to detect crystalline forms, as polymorphs can alter solubility (e.g., discusses stability studies of similar compounds).

Solvent Systems: Test in DMSO, water/co-solvent mixtures, or biorelevant media (FaSSIF/FeSSIF).

Data Analysis: Apply ANOVA to compare results across labs, accounting for variables like ionic strength .

What computational strategies predict the compound’s target engagement and selectivity?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.